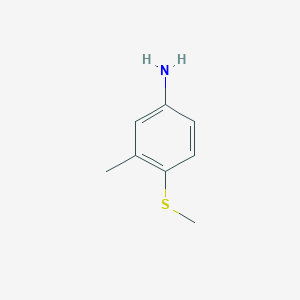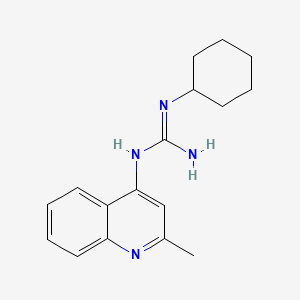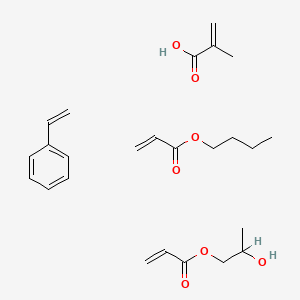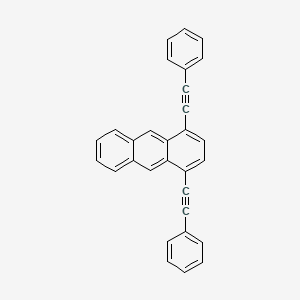
1,4-Bis(phenylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(phenylethynyl)anthracene is an organic compound belonging to the anthracene family. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its high fluorescence quantum yield and thermal stability, which are essential for its use in light-emitting devices and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(phenylethynyl)anthracene is typically synthesized through the Sonogashira cross-coupling reaction. This method involves the coupling of 1,4-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira cross-coupling reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Partially hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(phenylethynyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its high fluorescence quantum yield.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Bis(phenylethynyl)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence as it returns to the ground state. This process is highly efficient due to the rigid structure of the anthracene core, which minimizes non-radiative decay pathways. The molecular targets and pathways involved in its applications, such as in photodynamic therapy, include the generation of reactive oxygen species that can induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(phenylethynyl)anthracene can be compared with other anthracene derivatives, such as:
9,10-Bis(phenylethynyl)anthracene: Known for its green fluorescence and used in similar applications.
1-Chloro-9,10-bis(phenylethynyl)anthracene: A fluorescent dye used in lightsticks, emitting yellow-green light.
9-(4-Phenylethynyl)anthracene: Exhibits blue emission and is used in OLEDs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other derivatives. Its high thermal stability and fluorescence quantum yield make it particularly suitable for applications requiring robust and efficient light-emitting materials.
Eigenschaften
CAS-Nummer |
65734-59-0 |
|---|---|
Molekularformel |
C30H18 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1,4-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H18/c1-3-9-23(10-4-1)15-17-25-19-20-26(18-16-24-11-5-2-6-12-24)30-22-28-14-8-7-13-27(28)21-29(25)30/h1-14,19-22H |
InChI-Schlüssel |
YVMPAIVLHOURCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


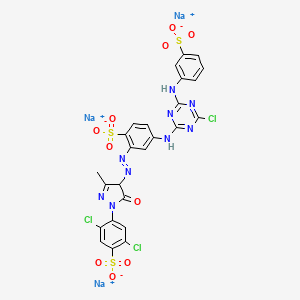
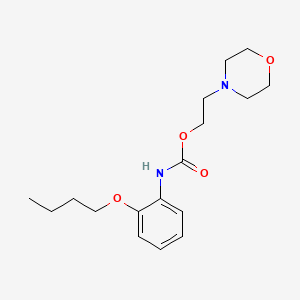
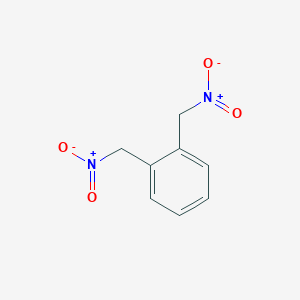


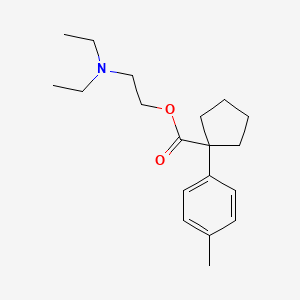
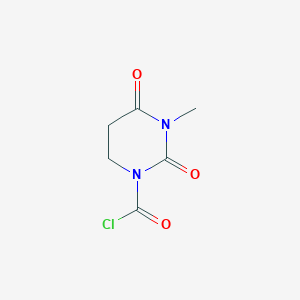

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
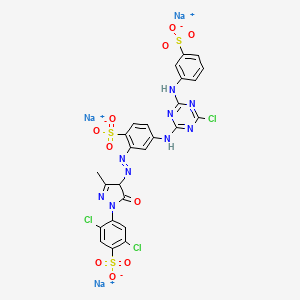
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
